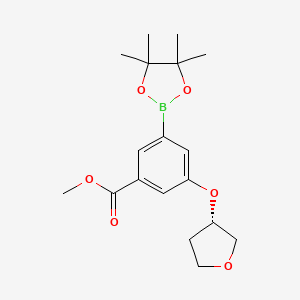

Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Methyl (S)-3-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chiral boronate ester featuring a benzoate core substituted with a tetrahydrofuran-3-yloxy group at the 3-position and a pinacol-protected boronate moiety at the 5-position (CAS: 1948233-90-6, enantiomer of the R-configuration in and ). The compound’s structure combines a rigid tetrahydrofuran ring and a boronate group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl systems . Its enantiomeric purity (S-configuration) is critical for applications in asymmetric catalysis or pharmaceutical synthesis, where stereochemistry influences biological activity .

Properties

Molecular Formula |

C18H25BO6 |

|---|---|

Molecular Weight |

348.2 g/mol |

IUPAC Name |

methyl 3-[(3S)-oxolan-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C18H25BO6/c1-17(2)18(3,4)25-19(24-17)13-8-12(16(20)21-5)9-15(10-13)23-14-6-7-22-11-14/h8-10,14H,6-7,11H2,1-5H3/t14-/m0/s1 |

InChI Key |

GOLJBOHAXNVTFO-AWEZNQCLSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[C@H]3CCOC3)C(=O)OC |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOC3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzoate Ester

The initial step in the synthesis involves esterification:

- Reactants : A benzoic acid derivative and methanol.

- Catalyst : Acid catalysts such as sulfuric acid or hydrochloric acid.

- Conditions : The reaction is typically carried out under reflux to ensure complete conversion to the ester.

This step results in the formation of methyl benzoate, which serves as the core structure for subsequent modifications.

Incorporation of the Dioxaborolane Moiety

The final step involves coupling the intermediate with a dioxaborolane compound using palladium-catalyzed cross-coupling reactions:

- Reactants : Intermediate compound and bis(pinacolato)diboron.

- Catalyst : Palladium complexes such as palladium bis[bis(diphenylphosphino)ferrocene] dichloride.

- Additives : Potassium acetate as a base.

- Solvent : 1,4-dioxane.

- Conditions : The reaction is carried out at approximately 85°C for 12 hours under an inert atmosphere.

After completion, purification steps such as extraction with dichloromethane and column chromatography are used to isolate the product. Typical yields for this step can reach up to 86%.

Reaction Summary Table

| Step | Reactants | Catalyst/Conditions | Yield/Outcome |

|---|---|---|---|

| Esterification | Benzoic acid + Methanol | Acid catalyst; reflux | Formation of methyl benzoate |

| Ether Formation | Methyl benzoate + THF derivative | Sodium hydride; inert atmosphere | Introduction of THF moiety |

| Boron Coupling | Intermediate + Bis(pinacolato)diboron | Palladium catalyst; 85°C; inert atmosphere | Incorporation of dioxaborolane moiety |

Notes on Optimization

-

- Palladium-based catalysts are highly efficient for boron coupling reactions but require careful handling due to their sensitivity to air and moisture.

-

- Temperature control is critical in all steps to prevent side reactions or decomposition.

- Using high-purity solvents and reagents ensures higher yields.

Research Findings

Recent studies highlight that variations in solvent systems and catalyst loading can significantly impact yield and selectivity:

- Using alternative solvents like tetrahydrofuran instead of dioxane may enhance solubility during boron coupling steps.

- Adjusting palladium catalyst concentrations can reduce reaction times while maintaining high yields.

These findings underscore the importance of tailoring reaction conditions based on specific laboratory setups and desired product purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester or tetrahydrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Applications in Synthetic Organic Chemistry

-

Building Block for Complex Molecules :

- Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate serves as a precursor for synthesizing more complex organic compounds. Its unique functional groups allow for various coupling reactions and transformations.

-

Reactivity Studies :

- The compound's reactivity with nucleophiles and electrophiles makes it a valuable subject for studying reaction mechanisms in organic synthesis. Preliminary studies indicate that it can undergo various transformations under different conditions.

Applications in Medicinal Chemistry

-

Biological Activity :

- Preliminary investigations suggest that this compound may interact with key biomolecules such as enzymes and receptors. These interactions could potentially modulate biochemical pathways relevant to drug development.

-

Pharmacological Research :

- The compound has shown promise as a candidate for further research in pharmacology due to its potential effects on cellular processes. Understanding its mechanism of action could lead to novel therapeutic applications.

Case Study 1: Interaction with Enzymes

Research has focused on the interactions between this compound and various enzymes. Initial findings indicate that it may influence specific biochemical pathways by modulating enzyme activity. Further studies are required to elucidate these interactions fully.

Case Study 2: Synthetic Pathways

A series of synthetic pathways have been developed utilizing this compound as a key intermediate. These pathways demonstrate the versatility of the molecule in generating new derivatives with potential biological activities. The efficiency of these synthetic routes highlights the compound's utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related boronate esters, focusing on substituent variations and their impact on physicochemical properties and reactivity.

Physicochemical Properties

- Solubility : The tetrahydrofuran-3-yloxy group in the target compound enhances lipophilicity compared to simpler analogs like methyl 3-(pinacolboronato)benzoate, which lacks oxygenated substituents .

- Thermal Stability : Methyl 3-(pinacolboronato)benzoate has a defined melting point (91–95°C), while the target compound’s melting point is unreported, likely due to its amorphous or hygroscopic nature .

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura couplings, as demonstrated in , which outlines palladium-catalyzed aryl-aryl bond formation . However, steric and electronic effects from substituents influence reactivity:

- The tetrahydrofuran-3-yloxy group in the target compound may slow coupling due to steric hindrance, whereas methyl 3-(pinacolboronato)benzoate reacts faster in model systems .

- Electron-withdrawing groups (e.g., fluorine in the triazole analog) increase electrophilicity of the boronate, accelerating transmetallation steps .

Biological Activity

Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, pharmacological implications, and relevant case studies.

Structural Overview

The compound features:

- Benzoate Ester : A benzoate group that may influence lipophilicity and membrane permeability.

- Tetrahydrofuran Ring : This cyclic ether contributes to the compound's spatial configuration and reactivity.

- Dioxaborolane Moiety : Known for its ability to form stable complexes with various biomolecules.

Preliminary studies suggest that this compound interacts with several biomolecules such as enzymes and receptors. These interactions potentially modulate various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a ligand for certain receptors, altering cellular signaling processes.

Pharmacological Implications

The biological activity of this compound indicates potential applications in pharmacology:

- Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines by inhibiting proliferation and inducing apoptosis.

- Antimicrobial Properties : Studies have indicated that derivatives of this class may exhibit activity against multidrug-resistant bacteria.

Comparative Studies

A comparative analysis with similar compounds reveals the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-methoxybenzoate | Simple benzoate ester | Lacks dioxaborolane moiety |

| 4-(N,N-Dimethylamino)benzoic acid | Contains amino group | No tetrahydrofuran ring |

| Tetrahydrofuran | Cyclic ether | Does not contain benzoate or dioxaborolane |

This table highlights how the unique combination of functional groups in this compound provides distinct reactivity not found in simpler compounds.

Experimental Data

Research has focused on the pharmacokinetics and toxicity profiles of related compounds. For instance:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl (S)-3-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety for coupling with aryl halides. Key steps include:

- Stereoselective introduction of the tetrahydrofuran-3-yloxy group using chiral catalysts or resolved intermediates .

- Protection/deprotection strategies for the benzoate ester to avoid side reactions during boronate ester formation .

Q. How can the stereochemical integrity of the (S)-configured tetrahydrofuran moiety be verified experimentally?

- Methodology :

- Chiral HPLC or polarimetry to compare optical rotation with enantiomerically pure standards .

- X-ray crystallography for absolute configuration determination if crystalline derivatives are accessible .

Q. What are the recommended storage conditions to maintain the stability of this boronate ester?

- Guidelines :

- Store under argon at 0–6°C to prevent hydrolysis of the boronate ester .

- Avoid prolonged exposure to moisture or protic solvents, which can degrade the dioxaborolane ring .

Advanced Research Questions

Q. How does the tetrahydrofuran-3-yloxy group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The ether oxygen in the tetrahydrofuran moiety may act as a weak Lewis base , stabilizing palladium intermediates during Suzuki-Miyaura coupling. This can alter reaction rates or regioselectivity compared to non-oxygenated analogs .

- Experimental Design : Compare coupling efficiency with/without the tetrahydrofuran group using kinetic studies (e.g., monitoring reaction progress via B NMR) .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes for this compound’s reactivity?

- Case Study : If DFT calculations predict preferential boronate activation at one site but experiments show alternative reactivity:

- Re-examine solvent effects (e.g., THF vs. dioxane) on transition-state stabilization .

- Validate computational models using isotopic labeling (e.g., O in the dioxaborolane ring) to track bond cleavage .

Q. How can this compound be utilized in tandem catalytic systems for complex molecule synthesis?

- Application Example : Use as a dual-function building block in one-pot reactions:

- Step 1 : Suzuki coupling to install the benzoate-boronate moiety.

- Step 2 : Acid-catalyzed deprotection of the methyl ester for downstream functionalization .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

- Workflow :

- LC-MS to identify low-abundance byproducts (e.g., hydrolyzed boronic acid derivatives).

- F NMR (if fluorinated analogs are synthesized) for detecting halogenated impurities .

Key Challenges & Solutions

- Challenge : Hydrolysis of the boronate ester during purification.

Solution : Use anhydrous solvents (e.g., THF over DMSO) and silica gel pre-treated with triethylamine . - Challenge : Low enantiomeric excess (ee) in stereoselective steps.

Solution : Employ dynamic kinetic resolution with chiral ligands (e.g., BINAP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.